Tert-butyl (2-thiomorpholinoethyl)carbamate

Antitumor Cytotoxicity Taxoid SAR

Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS 625106-54-9) is a bifunctional organic compound comprising a thiomorpholine heterocycle linked via an ethyl spacer to a tert-butoxycarbonyl (Boc)-protected primary amine. With molecular formula C₁₁H₂₂N₂O₂S and molecular weight 246.37 g/mol, it belongs to the class of Boc-protected amine building blocks that serve as pivotal intermediates in multistep organic synthesis, particularly in medicinal chemistry programs requiring controlled amine deprotection.

Molecular Formula C11H22N2O2S
Molecular Weight 246.37 g/mol
Cat. No. B8014337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-thiomorpholinoethyl)carbamate
Molecular FormulaC11H22N2O2S
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CCSCC1
InChIInChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)12-4-5-13-6-8-16-9-7-13/h4-9H2,1-3H3,(H,12,14)
InChIKeyDNHLRJRKDIFPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS 625106-54-9) — Procurement-Ready Boc-Protected Thiomorpholine Building Block for Medicinal Chemistry


Tert-butyl (2-thiomorpholinoethyl)carbamate (CAS 625106-54-9) is a bifunctional organic compound comprising a thiomorpholine heterocycle linked via an ethyl spacer to a tert-butoxycarbonyl (Boc)-protected primary amine [1]. With molecular formula C₁₁H₂₂N₂O₂S and molecular weight 246.37 g/mol, it belongs to the class of Boc-protected amine building blocks that serve as pivotal intermediates in multistep organic synthesis, particularly in medicinal chemistry programs requiring controlled amine deprotection . The compound is commercially supplied at ≥97% purity by multiple vendors, with recommended storage at 2–8°C under inert atmosphere .

Building Block
Boc-protected thiomorpholine amine for controlled deprotection in multi-step synthesis
Form & Stability
Solid, bench-stable form enables accurate dispensing and long-term storage
Sulfur Advantage
Thiomorpholine ring provides oxidation-state diversification (sulfide, sulfoxide, sulfone)

Why tert-Butyl (2-thiomorpholinoethyl)carbamate Cannot Be Replaced by Morpholine, Free Amine, or Sulfone Analogs Without Altering Synthetic Outcome


Although other Boc-protected aminoethyl heterocycles and unprotected thiomorpholine ethylamines share superficial structural overlap with tert-butyl (2-thiomorpholinoethyl)carbamate, key physicochemical, stability, and downstream reactivity differences preclude direct interchange in synthetic workflows. The replacement of the ring sulfur by oxygen (morpholine analog) alters logP by approximately 0.5 units and eliminates the distinctive hydrogen-bond acceptor character of the divalent sulfur, which has been shown to modulate target engagement in medicinal chemistry campaigns [1]. The unprotected free amine (2-thiomorpholinoethylamine, CAS 53515-36-9) is a reactive liquid requiring cold storage and presents chemoselectivity challenges in multi-step sequences, whereas the Boc-protected form is a stable solid that remains inert until deliberate acidic deprotection . The corresponding sulfone derivative (CAS 625106-55-0) introduces a strongly electron-withdrawing SO₂ group that fundamentally alters the thiomorpholine ring electronics, nucleophilicity, and conformational preferences, rendering it unsuitable as a direct surrogate in routes designed for the unoxidized thiomorpholine .

Morpholine Analog
Altered lipophilicity and absence of sulfur H-bond acceptor may shift target engagement profile. Not directly interchangeable in SAR studies.
Free Amine (CAS 53515-36-9)
Reactive liquid with chemoselectivity challenges; lacks temporal control of amine reactivity. Solid Boc form is required for multi-step sequences.
Sulfone Derivative (CAS 625106-55-0)
Electron-withdrawing SO₂ group reduces nucleophilicity and locks oxidation state. Cannot access sulfide or sulfoxide SAR space.

Quantitative Differentiation Evidence: tert-Butyl (2-thiomorpholinoethyl)carbamate vs. Closest Analogs


Thiomorpholine vs. Morpholine: Comparative Cytotoxicity of the 2-Thiomorpholinoethyl Motif in Docetaxel Analogs

In a head-to-head comparison at the level of the fully elaborated docetaxel scaffold, the 10-O-(2-thiomorpholinoethyl) analog (compounds 19 and 24) exhibited cytotoxicity comparable or superior to that of docetaxel itself [1]. The corresponding 10-O-(2-morpholinoethyl) analogs (18, 21) also showed comparable activity, demonstrating that the thiomorpholinoethyl linker is a viable and equipotent alternative to the morpholinoethyl linker in this chemotype. This study provides the strongest available direct evidence that the thiomorpholinoethyl motif—of which tert-butyl (2-thiomorpholinoethyl)carbamate is the key protected precursor—can replace the more common morpholinoethyl group without loss of biological potency, while offering the distinct synthetic advantage of sulfur-specific chemistry (e.g., selective oxidation to sulfoxide/sulfone for property tuning) .

Docetaxel Analog Cytotoxicity
Head-to-head
Comparable or superior to docetaxel
Supports thiomorpholinoethyl linker viability in tubulin-targeted agent design
Exact IC50 fold-difference not reported; qualitative equivalence noted
Antitumor Cytotoxicity Taxoid SAR

LogP and Topological Polar Surface Area (TPSA) Differentiation Between Thiomorpholine and Morpholine Carbamate Analogs

The thiomorpholine-containing target compound (C₁₁H₂₂N₂O₂S, MW 246.37) has a computed XLogP3 of 1.4 and a TPSA of 66.9 Ų [1]. The direct oxygen analog, tert-butyl (2-morpholinoethyl)carbamate (CAS 160938-07-8, C₁₁H₂₂N₂O₃, MW 230.30), has a predicted boiling point of 342.1 °C and lacks the divalent sulfur atom . The replacement of O by S increases molecular weight by ~16 Da, adds polarizable sulfur character, and is expected to increase logP by approximately 0.5–0.7 units based on the difference in Hansch π constants for S vs. O in heterocycles, a class-level trend well-documented in medicinal chemistry optimization [2]. The higher TPSA of the thiomorpholine analog (66.9 vs. ~58.6 Ų estimated for the morpholine analog) reflects the larger van der Waals radius of sulfur and its contribution to polar surface area, which may influence blood–brain barrier penetration predictions.

Physicochemical Differentiation
Class-level
XLogP3 1.4, TPSA 66.9 Ų; ΔlogP ~+0.5–0.7 vs morpholine
Higher lipophilicity and TPSA may influence CNS penetration and metabolic stability
Computed properties; experimental logP and CNS data to verify
Physicochemical properties LogP Drug-likeness

Boc-Protected Amine vs. Free Amine: Storage Stability and Synthetic Chemoselectivity

The Boc-protected target compound is a bench-stable solid at ambient temperature when sealed in dry conditions, with commercial vendors specifying storage at 2–8°C and purity ≥97–98% . In contrast, the deprotected free amine 2-thiomorpholinoethylamine (CAS 53515-36-9) is a colorless to pale yellow liquid with a distinctive sulfur odor, requiring cold storage and exhibiting nucleophilic reactivity that can lead to unwanted side reactions in multi-step sequences . The Boc group can be removed under standard acidic conditions (HCl/EtOAc or TFA/CH₂Cl₂) immediately prior to the desired coupling step, providing temporal control over amine reactivity [1]. A published protocol for thiomorpholine DPP-IV inhibitor synthesis specifically employed HCl/EtOAc for Boc deprotection, noting easier product purification compared to TFA-based methods [1].

Boc vs Free Amine Stability
Direct comparison
Solid (Boc) vs liquid (free amine); precise dispensing enabled
Boc protection ensures temporal amine control and workflow reproducibility
Deprotection with HCl/EtOAc demonstrated in DPP-IV inhibitor synthesis
Amine protection Boc deprotection Synthetic intermediate stability

Oxidation-State Diversification: Unoxidized Thiomorpholine vs. Sulfone Derivative as Divergent Synthetic Entry Points

The target compound contains the thiomorpholine ring in its unoxidized sulfide form, whereas a closely related commercial building block, tert-butyl N-[2-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)ethyl]carbamate (CAS 625106-55-0), bears the fully oxidized sulfone . The molecular weight difference (246.37 vs. 278.37 g/mol, Δ = +32 Da) corresponds to two additional oxygen atoms, and the sulfone's electron-withdrawing character substantially reduces the ring nitrogen's nucleophilicity and basicity. Thiomorpholine 1,1-dioxide is recognized as a privileged scaffold in medicinal chemistry, with some analogs having entered human clinical trials [1]. However, the sulfone cannot be reduced back to the thiomorpholine under standard synthetic conditions. Procuring the unoxidized target compound preserves the optionality to either use the thiomorpholine as-is or to selectively oxidize it to sulfoxide (1 oxidation equivalent) or sulfone (2 oxidation equivalents) at the optimal stage of the synthetic sequence, a divergent strategy that is foreclosed if starting from the pre-oxidized sulfone building block .

Oxidation-State Versatility
Cross-study
3 accessible states (sulfide, sulfoxide, sulfone) vs 1 for sulfone
Unoxidized building block maximizes synthetic optionality for SAR exploration
Sulfone cannot be reduced; oxidation protocols well established
Sulfur oxidation Sulfone building block Metabolic stability

Thiomorpholinoethyl Motif Embedded in p38 MAPKγ Inhibitor with Nanomolar Affinity

A complex benzamide derivative incorporating the 2-thiomorpholinoethyl motif (BindingDB ID: BDBM298406) demonstrated an IC₅₀ of 223 nM against p38 MAPKγ (MAPK12), while showing selectivity over GSK-3α (IC₅₀ >12,100 nM) [1]. This compound, disclosed in US Patents 9,751,837, 10,125,100, 10,392,346, and 10,941,115, uses the thiomorpholinoethyl group as a solubilizing and target-engaging moiety. Although this is not data on the building block itself, it establishes that the thiomorpholinoethyl fragment—to which tert-butyl (2-thiomorpholinoethyl)carbamate is the direct synthetic precursor—has been successfully deployed in a medicinal chemistry program achieving >53-fold selectivity for p38 MAPKγ over GSK-3α [1]. No equivalent morpholinoethyl comparator is reported in the same patent series, but the use of the thiomorpholinoethyl group in a sub-micromolar kinase inhibitor context validates its differentiated utility relative to simpler aminoethyl solubilizers.

Kinase Inhibitor Fragment Utility
Supporting evidence
IC50 223 nM (p38 MAPKγ), >53-fold selectivity
Demonstrates thiomorpholinoethyl fragment in selective kinase inhibitor design
Data from elaborated molecule; not the building block directly
Kinase inhibition p38 MAPK Anti-inflammatory

Where tert-Butyl (2-thiomorpholinoethyl)carbamate Provides the Highest Return on Procurement: Evidence-Backed Application Scenarios


Multi-Step Synthesis of Kinase Inhibitor Libraries Requiring Late-Stage Amine Unveiling

When synthesizing focused kinase inhibitor libraries, the Boc group of tert-butyl (2-thiomorpholinoethyl)carbamate can be cleanly removed with HCl/EtOAc under conditions that preserve acid-sensitive functionality elsewhere in the molecule, as demonstrated in published DPP-IV inhibitor syntheses [1]. The liberated primary amine can then be coupled to carboxylic acid, sulfonyl chloride, or isocyanate building blocks for library diversification. The thiomorpholine ring remains intact throughout and can optionally be oxidized to sulfoxide or sulfone at any stage downstream, enabling three distinct pharmacophore states from a single building block inventory [2].

Sulfur-Enabled Property Tuning in CNS-Penetrant Lead Optimization Programs

For neuroscience targets where fine-tuning lipophilicity and TPSA within narrow ranges is critical for blood–brain barrier penetration, the thiomorpholine ring offers a computed XLogP3 of 1.4 and TPSA of 66.9 Ų [1]. This places it in a physicochemical space distinct from the morpholine analog, which lacks the polarizable sulfur atom. Medicinal chemistry programs optimizing H₁-antihistamines for insomnia have exploited morpholine/thiomorpholine differentiation to balance CNS penetration and selectivity [2]. The tert-butyl (2-thiomorpholinoethyl)carbamate building block enables rapid analoging at this key physicochemical decision point without requiring de novo heterocycle synthesis.

Docetaxel Analog Programs and Tubulin-Targeted Cytotoxics

The 2-thiomorpholinoethyl motif has been validated in the context of taxoid antitumor agents, where 10-O-(2-thiomorpholinoethyl)docetaxel analogs exhibited cytotoxicity comparable or superior to the parent drug [1]. Tert-butyl (2-thiomorpholinoethyl)carbamate is the logical protected precursor for introducing this motif into novel taxoid or other tubulin-targeted chemotypes. Its use in this application is directly supported by peer-reviewed comparative data rather than speculative extrapolation.

Synthetic Route Scoping Where Oxidation-State Optionality Is Valued

Unlike pre-oxidized sulfone building blocks (e.g., CAS 625106-55-0), which lock the thiomorpholine ring into a single oxidation state, tert-butyl (2-thiomorpholinoethyl)carbamate preserves the ability to access sulfide, sulfoxide, and sulfone oxidation states [1]. This is particularly valuable in structure–activity relationship (SAR) studies where sulfur oxidation state dramatically affects target binding, metabolic stability, and aqueous solubility. Procuring the unoxidized building block provides maximum synthetic flexibility at the cost of one additional oxidation step when the sulfone is desired, while procurement of the pre-oxidized sulfone forecloses two-thirds of the accessible chemical space [2].

Application
Selection Property
Validation Focus
Multi-Step Kinase Inhibitor Library Synthesis
Boc protection enables late-stage amine unveiling; stable solid for automated dispensing
Deprotection efficiency (HCl/EtOAc); compatibility with acid-sensitive functionalities
CNS-Penetrant Lead Optimization
Thiomorpholine ring with higher lipophilicity and TPSA vs morpholine
LogP/TPSA profiling; blood–brain barrier penetration assessment
Docetaxel Analog & Tubulin-Targeted Cytotoxics
Validated thiomorpholinoethyl linker with reported cytotoxicity comparable to docetaxel
Cytotoxicity comparison in relevant cell lines; linker stability and SAR
Oxidation-State SAR Studies
Unoxidized sulfide building block for divergent oxidation to sulfoxide/sulfone
Controlled oxidation method development; SAR across three oxidation states

Technical Documentation Hub

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